molecular formula C20H15BrClNO5S2 B11623487 [(5E)-5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11623487
M. Wt: 528.8 g/mol
InChI Key: WWWTWTCDLRPTDD-REZTVBANSA-N
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Description

2-[(5E)-5-({2-BROMO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine

Properties

Molecular Formula

C20H15BrClNO5S2

Molecular Weight

528.8 g/mol

IUPAC Name

2-[(5E)-5-[[2-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C20H15BrClNO5S2/c1-27-15-6-12(7-17-19(26)23(9-18(24)25)20(29)30-17)14(21)8-16(15)28-10-11-2-4-13(22)5-3-11/h2-8H,9-10H2,1H3,(H,24,25)/b17-7+

InChI Key

WWWTWTCDLRPTDD-REZTVBANSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)Br)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)Br)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5E)-5-({2-BROMO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . This reaction forms the core structure, which is then further functionalized through various substitution reactions to introduce the bromine, chlorine, and methoxy groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups, leading to the formation of sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl and thiazolidinone groups, potentially converting them into alcohols or amines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5E)-5-({2-BROMO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-({2-BROMO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.

Comparison with Similar Compounds

  • 2-Bromo-4-methoxybenzoic acid
  • N-(2-bromo-4-chlorophenyl)acetamide
  • 2-Bromo-2-(2’-chlorophenyl)acetic acid

Comparison: Compared to these similar compounds, 2-[(5E)-5-({2-BROMO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of functional groups and the presence of the thiazolidinone ring

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